ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)benzoate
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Overview
Description
Ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate typically involves a Diels-Alder reaction. This reaction is a cycloaddition between a diene and a dienophile, which forms a six-membered ring. The reaction conditions often require low solvent volumes and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.
Medicine: It is being investigated for its potential anticonvulsant and thrombocytopenia treatment properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate involves its interaction with specific molecular targets. The compound’s spiro structure allows it to bind to certain enzymes and proteins, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate include:
1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-: This compound shares a similar core structure but lacks the spiro configuration.
Ethyl 2,4-dioxo-2H-1,3-benzoxazine-3(4H)-octanoate: Another structurally related compound with different functional groups.
The uniqueness of ethyl 2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1’-cyclopropan]-2-yl)benzoate lies in its spiro structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H19NO4 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 2-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzoate |
InChI |
InChI=1S/C20H19NO4/c1-2-25-19(24)11-5-3-4-6-14(11)21-17(22)15-12-7-8-13(16(15)18(21)23)20(12)9-10-20/h3-8,12-13,15-16H,2,9-10H2,1H3 |
InChI Key |
OMGYENZLPRKBIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C45CC5 |
Origin of Product |
United States |
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